molecular formula C25H30NP B15347795 (p-((Diisopropylamino)methyl)phenyl)diphenylphosphine CAS No. 98816-60-5

(p-((Diisopropylamino)methyl)phenyl)diphenylphosphine

Cat. No.: B15347795
CAS No.: 98816-60-5
M. Wt: 375.5 g/mol
InChI Key: XRDSZJPPWTUFSW-UHFFFAOYSA-N
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Description

(p-((Diisopropylamino)methyl)phenyl)diphenylphosphine: is a specialized organophosphorus compound characterized by its unique structure, which includes a diphenylphosphine group attached to a phenyl ring substituted with a diisopropylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (p-((Diisopropylamino)methyl)phenyl)diphenylphosphine typically involves the following steps:

  • Starting Materials: : The synthesis begins with p-toluidine and diisopropylamine as the primary starting materials.

  • Formation of p-Toluenesulfonyl Chloride: : The p-toluidine is first converted to p-toluenesulfonyl chloride through a sulfonylation reaction.

  • Nucleophilic Substitution: : The p-toluenesulfonyl chloride undergoes nucleophilic substitution with diisopropylamine to form p-((diisopropylamino)methyl)toluene .

  • Phosphination: : The resulting p-((diisopropylamino)methyl)toluene is then reacted with chlorodiphenylphosphine to yield the final product, This compound .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(p-((Diisopropylamino)methyl)phenyl)diphenylphosphine: can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxides or phosphine oxides.

  • Reduction: : Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: : Substitution reactions can occur at the phosphorus atom, leading to the formation of various phosphine derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution product.

Major Products Formed

  • Oxidation Products: : Phosphine oxides and their derivatives.

  • Reduction Products: : Reduced phosphine derivatives.

  • Substitution Products: : Various substituted phosphine compounds.

Scientific Research Applications

(p-((Diisopropylamino)methyl)phenyl)diphenylphosphine: has several scientific research applications:

  • Chemistry: : It can be used as a ligand in coordination chemistry, forming complexes with various metal centers.

  • Biology: : The compound may be employed in the study of enzyme inhibition and as a probe in biological systems.

  • Industry: : It can be used in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism by which (p-((Diisopropylamino)methyl)phenyl)diphenylphosphine exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions, which can influence various biochemical processes. The specific pathways and molecular targets depend on the context of its application.

Comparison with Similar Compounds

(p-((Diisopropylamino)methyl)phenyl)diphenylphosphine: can be compared with other similar compounds, such as tris(dimethylamino)phosphine and triisopropylphosphine . While these compounds share structural similarities, This compound

Similar Compounds

  • Tris(dimethylamino)phosphine

  • Triisopropylphosphine

  • Phosphine oxides

Properties

CAS No.

98816-60-5

Molecular Formula

C25H30NP

Molecular Weight

375.5 g/mol

IUPAC Name

N-[(4-diphenylphosphanylphenyl)methyl]-N-propan-2-ylpropan-2-amine

InChI

InChI=1S/C25H30NP/c1-20(2)26(21(3)4)19-22-15-17-25(18-16-22)27(23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-18,20-21H,19H2,1-4H3

InChI Key

XRDSZJPPWTUFSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C

Origin of Product

United States

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